molecular formula C12H16N4O3 B2757737 5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide CAS No. 1796886-34-4

5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide

Cat. No.: B2757737
CAS No.: 1796886-34-4
M. Wt: 264.285
InChI Key: QJUVPIJMUAHIPE-UHFFFAOYSA-N
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Description

5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide (CAS 1796886-34-4) is a synthetic carboxamide compound with a molecular formula of C12H16N4O3 and a molecular weight of 264.28 g/mol . This chemical features a pyrrolidine-2-carboxamide core, a common motif in medicinal chemistry, linked to a 1H-pyrazol-4-yl group that is further substituted with an oxolane (tetrahydrofuran) ring. This specific molecular architecture makes it a valuable intermediate and lead compound for researchers, particularly in the field of kinase inhibitor discovery. The core structure of this compound, the N-(1H-pyrazol-4-yl)carboxamide moiety, is recognized in scientific literature as a privileged scaffold for the development of potent kinase inhibitors . Specifically, analogues sharing this core have been identified as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical enzyme in innate immune signaling pathways . IRAK4 inhibition is a promising therapeutic strategy for the treatment of a range of inflammatory diseases and autoimmune disorders. Consequently, this compound serves as a key chemical tool for investigating TLR/IL-1R signaling and for structuring structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Furthermore, patents covering pyrazol-4-yl-heterocyclyl-carboxamide compounds highlight their broad applicability in developing therapeutics, underscoring the research value of this chemical class . This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c17-11-2-1-10(15-11)12(18)14-8-5-13-16(6-8)9-3-4-19-7-9/h5-6,9-10H,1-4,7H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVPIJMUAHIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a pyrazole moiety, which is known for its diverse biological properties. The presence of the oxolan ring further enhances its structural complexity, potentially influencing its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. A notable study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds reducing cell viability to 66% at a concentration of 100 µM over 24 hours. Notably, compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments .

CompoundCell LineIC50 (µM)Notes
Compound 15A54933Most potent among tested
Compound 21A54925Selective against cancer cells
Control (Cisplatin)A54915Standard chemotherapeutic

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. Compounds derived from the same family exhibited promising results, particularly against resistant strains, suggesting potential applications in treating infections caused by these pathogens .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
MRSA (Methicillin-resistant Staphylococcus aureus)< 1Effective
Klebsiella pneumoniae< 2Effective
Pseudomonas aeruginosa< 4Moderate

The mechanism underlying the biological activities of this compound involves several pathways:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures.
  • Antimicrobial Action : The structural features of the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways, leading to bactericidal effects.

Case Studies

A recent case study highlighted the use of similar pyrazole derivatives in clinical settings. In vitro tests demonstrated that these compounds could effectively target cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.

Example Case Study

In a study involving patients with lung cancer, a derivative similar to this compound was administered alongside standard chemotherapy. The results showed improved patient outcomes with reduced side effects compared to chemotherapy alone .

Q & A

Q. Basic Characterization Workflow

  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7 v/v); UV visualization at 254 nm .
  • NMR : Assign peaks using ¹H NMR (δ 1.8–2.5 ppm for pyrrolidine protons; δ 7.2–8.1 ppm for pyrazole) and ¹³C NMR (carbonyl at ~170 ppm) .
  • LC-MS : Confirm molecular weight (MW ≈ 293.3 g/mol) via ESI+ mode; monitor purity (>95%) with reverse-phase C18 columns .

How can computational methods elucidate the reaction mechanisms and intermediates involved in its synthesis?

Q. Advanced Mechanistic Analysis

  • Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states and intermediates (e.g., enolate formation during cyclization) .
  • Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify energy barriers for key steps like amide bond formation .
  • Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots for activation energy) .

What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Q. Advanced Data Reconciliation

  • Statistical Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cell viability) to identify outliers using Grubbs’ test .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and control for batch-to-batch compound purity .
  • Structural Confirmation : Re-characterize disputed batches via XRD (single-crystal) to rule out polymorphic variations .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Q. Advanced SAR Strategies

  • Substituent Screening : Compare analogs with modified oxolan-3-yl groups (e.g., oxetane vs. tetrahydrofuran) to assess impact on lipophilicity (logP) and target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase active sites); prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vitro Validation : Test top candidates in dose-response assays (e.g., 0.1–100 µM) to correlate docking scores with experimental IC₅₀ values .

What methodologies are recommended for investigating its metabolic stability and degradation pathways?

Q. Advanced Stability Profiling

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions; monitor degradation via HPLC-MS .
  • Metabolite ID : Use hepatocyte incubations (human/mouse) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

How do steric and electronic effects of the oxolan-3-yl group influence its reactivity in further derivatization?

Q. Advanced Substituent Analysis

  • Steric Effects : Measure reaction rates for substitutions at the pyrazole C4 position; bulky oxolan-3-yl groups may slow SNAr reactions (e.g., krel = 0.5 vs. methyl groups) .
  • Electronic Effects : Compute Hammett σ values for the substituent to predict electron-withdrawing/donating impacts on amide bond hydrolysis .

What experimental and computational approaches validate target engagement in cellular assays?

Q. Advanced Target Identification

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTm > 2°C) in lysates treated with 10 µM compound .
  • SPR Biosensing : Quantify binding kinetics (ka/kd) to recombinant proteins; aim for KD < 1 µM .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. Basic Formulation Optimization

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for improved dispersion .

What are the best practices for ensuring reproducibility in multi-lab studies?

Q. Advanced Collaborative Frameworks

  • Standardized Protocols : Share detailed SOPs for synthesis (e.g., inert atmosphere requirements) and assays (e.g., cell passage number limits) .
  • Data Sharing Platforms : Upload raw NMR, HPLC, and bioassay data to repositories like Zenodo for peer validation .

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